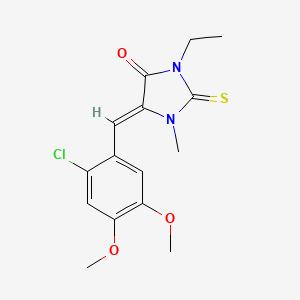
5-(2-chloro-4,5-dimethoxybenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone
Overview
Description
Synthesis Analysis
The synthesis of imidazolidinone derivatives, including compounds similar to the one , often involves complex chemical reactions. For instance, the synthesis and characterization of related compounds have been explored, highlighting the methodologies for creating potent inhibitors and the impact of structural modifications on their activity. These synthetic routes provide insights into the chemical flexibility and potential modifications of the target compound (Sheppard & Wiggan, 1971; Spoorthy et al., 2021).
Molecular Structure Analysis
The molecular structure of imidazolidinone derivatives is crucial for their biological activity. Studies on the crystal structure of similar compounds reveal intricate details about their molecular configuration, hydrogen bonding, and potential for forming dimers and complex sheets, which are essential for understanding the compound's reactivity and interaction with biological targets (Delgado et al., 2005; Delgado et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of imidazolidinone derivatives are diverse, with studies indicating their potential in various biological activities. For example, reactions with primary and secondary alkylamines have led to the formation of products with significant yields, demonstrating the compound's reactivity and potential utility in creating novel derivatives with biological relevance (Jeon & Kim, 2000).
Physical Properties Analysis
While specific studies on the physical properties of “5-(2-chloro-4,5-dimethoxybenzylidene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone” are not directly available, related research on imidazolidinone derivatives provides insights into their solubility, melting points, and stability, which are crucial for their practical applications in various fields (Mahmoud et al., 2011).
Scientific Research Applications
Synthesis and Pharmacological Potential
Novel Compounds Synthesis : Research has focused on the synthesis of novel compounds incorporating the imidazolidinone framework, showing a broad spectrum of biological activities. These studies have led to the development of compounds with anti-inflammatory, analgesic, antiviral, antimicrobial, and anticancer activities. The structural versatility of imidazolidinones enables the modification of their pharmacophore, enhancing their efficacy and specificity towards various biological targets (Khalifa & Abdelbaky, 2008).
Antiviral Activity : Certain derivatives have been synthesized and examined for their inhibitory effects on the replication of ortho- and paramyxoviruses, demonstrating the potential for these compounds to serve as bases for the development of new antiviral drugs (Golankiewicz et al., 1995).
Green Chemistry and Synthesis Methodologies
- Eco-friendly Synthesis : The development of green chemistry approaches has been a significant focus, with methods such as lemon juice catalyzed synthesis being explored for the preparation of fluorinated derivatives. These methods emphasize the importance of environmentally friendly and sustainable chemical processes (Sachdeva, Dwivedi, & Goyal, 2013).
Biological Activity and Therapeutic Applications
- Anticancer and Antimicrobial Agents : The synthesized compounds have been evaluated for their potential as anticancer and antimicrobial agents, highlighting the versatility and the broad spectrum of activity of the imidazolidinone derivatives. These studies contribute to the ongoing search for new therapeutic agents capable of addressing diverse health challenges (Penthala, Yerramreddy, & Crooks, 2011).
properties
IUPAC Name |
(5Z)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-5-18-14(19)11(17(2)15(18)22)6-9-7-12(20-3)13(21-4)8-10(9)16/h6-8H,5H2,1-4H3/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSLREQMXWNQFW-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2Cl)OC)OC)N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2Cl)OC)OC)/N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-phenyl-N'-[3-(1-pyrrolidinyl)propyl]thiourea](/img/structure/B4616373.png)
![4-(2-{1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B4616378.png)
![2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B4616396.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4616404.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4616411.png)

![2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4616424.png)
![N-[3-(2-chlorophenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4616426.png)
![3-(4-isopropylphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4616442.png)
![4-({[(4-allyl-5-{[(2-thienylcarbonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4616443.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B4616462.png)
![3-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4616464.png)
![ethyl 4-[6-oxo-7-(2-thienylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4616471.png)
![3-methyl-5-oxo-5-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}pentanoic acid](/img/structure/B4616476.png)